N,N-Dimethylcathinone

Description

Overview of Synthetic Cathinones as Emerging Psychoactive Substances

Synthetic cathinones are a class of new psychoactive substances (NPS) that have gained prominence in the recreational drug market since the mid-2000s. europa.euacs.org These substances are chemically derived from cathinone (B1664624), a naturally occurring stimulant found in the leaves of the Catha edulis plant. europa.eunih.gov Structurally, they are β-keto phenethylamines, making them analogues of amphetamines. mdpi.comfda.gov.tw The primary structural distinction is the presence of a ketone group at the beta-carbon position of the phenethylamine (B48288) backbone. ontosight.aimdpi.com

The appeal of synthetic cathinones in the illicit market has been driven by their ability to produce stimulant effects similar to controlled substances like amphetamines, cocaine, and MDMA, while initially circumventing existing drug laws. acs.orgmdpi.com This has led to a rapid proliferation of numerous derivatives, with hundreds of unique substances being reported. acs.org The constant chemical modification by clandestine chemists to create new, unscheduled analogues presents a significant challenge for law enforcement and public health. acs.orgnih.gov

In response to the rise in their use, many countries have implemented legislation to control synthetic cathinones as a class or by listing specific compounds. www.gov.uk For instance, the United Kingdom classified synthetic cathinones as Class B substances in 2010. www.gov.uk In the United States, many cathinones are classified as Schedule I controlled substances. wikipedia.orgusdoj.gov

N,N-Dimethylcathinone: Contextualization and Early Research Interest

This compound is a specific synthetic cathinone that has been the subject of scientific study. southernforensic.orgnih.gov It was initially evaluated for potential therapeutic applications as an appetite suppressant and for the treatment of hypotension, though it was never widely marketed for these purposes. wikipedia.org

Early research interest in this compound was also spurred by its emergence as a recreational drug. wikipedia.orgsouthernforensic.org A significant seizure of the drug in the mid-2000s highlighted the need for published analytical data to aid in its forensic identification. southernforensic.org At that time, while information on cathinone and methcathinone (B1676376) was more readily available, this compound was a less-documented analogue. southernforensic.org

Behavioral studies in rats have shown that this compound is a psychotropic compound, exhibiting stimulant effects. glpbio.comcaymanchem.com Its potency was found to be slightly less than that of methcathinone and comparable to that of cathinone itself. caymanchem.comnih.gov This unexpected potency likely contributed to its appearance in clandestine markets. southernforensic.org

Structural Classification within β-Keto Phenethylamines

This compound is structurally classified as a β-keto phenethylamine. ontosight.aimdpi.com The core structure of this class is a phenethylamine backbone with a ketone group at the beta position. europa.eumdpi.com

Synthetic cathinones can be broadly categorized based on their substitution patterns. nih.gov this compound falls into the group of N-alkylated cathinones. nih.gov This group is characterized by the presence of alkyl groups attached to the nitrogen atom of the cathinone structure. nih.gov Specifically, this compound has two methyl groups on the nitrogen atom. ontosight.ai

The general structure of synthetic cathinones allows for extensive modification at four main positions: the aromatic ring, the alpha-carbon, the beta-carbon (which is oxidized to a ketone), and the amino group. nih.gov These modifications lead to a wide diversity of compounds with varying pharmacological profiles. acs.org

Interactive Data Table: Classification of Selected Cathinones

Pharmacological Profile

The pharmacological effects of this compound are primarily attributed to its action as a central nervous system stimulant. ontosight.ai Like other cathinones, it influences the levels of key neurotransmitters in the brain.

Mechanism of Action: Monoamine Transporter Interactions

The primary mechanism of action for this compound involves its interaction with monoamine transporters. ontosight.ai It acts by increasing the synaptic concentrations of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) by inhibiting their reuptake. ontosight.ai This mechanism is similar to that of other psychostimulants such as amphetamines and cocaine. ontosight.ai The elevation of these neurotransmitters in the brain leads to the characteristic stimulant effects. ontosight.ai

Comparative Potency and Structure-Activity Relationships

Research has established structure-activity relationships (SAR) within the cathinone class. N-alkylation plays a significant role in the potency of these compounds. N-monomethylation of cathinone to produce methcathinone enhances its stimulant potency. nih.gov

The N,N-dimethylation of cathinone to form this compound results in a compound that retains amphetamine-like stimulant properties, but with approximately half the potency of methcathinone. nih.gov Interestingly, while N,N-dimethylamphetamine is significantly less potent than methamphetamine, this compound is only about 1.6 times less potent than methcathinone and is essentially equipotent with cathinone. nih.gov The S(-)-isomer of this compound has been found to be more potent than the racemic mixture. nih.gov

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several chemical routes, often starting from readily available precursors.

Common Synthetic Pathways

A common method for synthesizing this compound involves the oxidation of N-methylephedrine or N-methylpseudoephedrine. europa.eucij.gob.mx This reaction is typically carried out using an oxidizing agent such as potassium permanganate (B83412) in a dilute sulfuric acid solution. europa.eucij.gob.mx Another method utilizes chromium-based oxidizing agents like sodium or potassium dichromate. southernforensic.org

An alternative synthetic route starts with 2-bromopropiophenone, which is then reacted with dimethylamine. southernforensic.org The synthesis can be stereoselective if an enantiomerically pure precursor is used. europa.eu

Physicochemical Characteristics

This compound is typically produced and handled as a hydrochloride salt. europa.eusouthernforensic.org This salt form is a crystalline solid. caymanchem.com

Interactive Data Table: Physicochemical Properties of this compound Hydrochloride

Analytical Detection and Identification

The accurate identification of this compound in seized materials is crucial for forensic purposes. A variety of analytical techniques are employed to characterize this compound.

Spectroscopic and Chromatographic Techniques

Several analytical methods are used for the detection and identification of this compound:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and powerful technique for identifying many organic compounds. southernforensic.org For this compound, the mass spectrum is characterized by a prominent base peak at m/z = 72, which is indicative of the immonium ion. southernforensic.org However, the molecular ion is often weak or absent. southernforensic.org While GC-MS is a method of choice, the similarity in mass spectra among some cathinone isomers can make differentiation challenging. nist.gov

Liquid Chromatography (LC) based methods: Techniques like liquid chromatography-diode array detection (LC-DAD) and liquid chromatography-mass spectrometry (LC-MS) are also employed. fda.gov.twnih.gov LC-DAD can distinguish between isomers based on their unique UV spectra. nih.gov

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy of a purified sample in its solid state provides a distinctive spectrum that can be used for identification and to determine the salt form. southernforensic.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is a powerful tool for the unambiguous identification of the compound. scispace.com

Differentiating Isomers and Analogues

A significant challenge in the forensic analysis of synthetic cathinones is the differentiation of positional isomers and other structurally similar analogues. nist.gov For example, this compound and its isomer N-ethylcathinone have very close GC retention times. southernforensic.org While their mass spectra share a base peak at m/z=72, N-ethylcathinone also shows a significant ion at m/z=44. southernforensic.org

Advanced techniques and careful analysis of the data from multiple analytical methods are often necessary to confidently distinguish between these closely related compounds. nist.govnih.gov

Legal Status

The legal status of this compound varies by jurisdiction, reflecting global efforts to control the proliferation of new psychoactive substances.

National and International Scheduling

United States: this compound is considered a Schedule I controlled substance under federal law. wikipedia.orgusdoj.gov It is listed as a positional isomer of mephedrone (B570743). wikipedia.org Some states, such as Virginia, also explicitly list this compound (metamfepramone) as a Schedule I drug. virginia.gov

United Kingdom: Following the recommendations of the Advisory Council on the Misuse of Drugs (ACMD), the UK controlled synthetic cathinones as Class B substances under the Misuse of Drugs Act 1971. www.gov.uk The generic control of cathinones covers this compound. www.gov.uk

International: Apart from a few specific cathinones like cathinone and methcathinone, many derivatives including this compound are not under international control by the United Nations conventions. cij.gob.mx However, many countries have enacted their own controls.

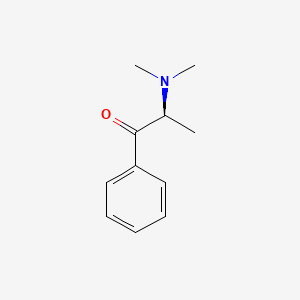

Structure

3D Structure

Properties

CAS No. |

35026-77-8 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(2S)-2-(dimethylamino)-1-phenylpropan-1-one |

InChI |

InChI=1S/C11H15NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1 |

InChI Key |

KBHMHROOFHVLBA-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC=CC=C1)N(C)C |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N(C)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Research

Established Synthetic Pathways for N,N-Dimethylcathinone

There are two primary established synthetic pathways for producing this compound.

One common method involves the oxidation of N-methylephedrine or N-methylpseudoephedrine . europa.eu This reaction is typically carried out using an oxidizing agent such as potassium permanganate (B83412) in a dilute sulfuric acid solution. europa.eucij.gob.mx Another approach utilizes a sodium dichromate/sulfuric acid solution for the oxidation of N-methylephedrine HCl. scispace.com

The second major synthetic route starts with 2-bromopropiophenone and reacts it with dimethylamine . scispace.com This method is known to produce a racemic mixture of this compound. cij.gob.mxscispace.com

Table 1: Comparison of Synthetic Pathways for this compound

| Starting Material | Reagents | Key Features |

|---|---|---|

| N-methylephedrine / N-methylpseudoephedrine | Potassium permanganate / dilute sulfuric acid | Can be stereoselective if enantiomerically pure precursors are used. europa.eucij.gob.mx |

| N-methylephedrine HCl | Sodium dichromate / sulfuric acid | --- |

| 2-bromopropiophenone | Dimethylamine | Results in a racemic mixture. cij.gob.mxscispace.com |

Investigating Precursor Chemistry and Reaction Mechanisms

The synthesis of this compound and related cathinones relies on readily available precursor substances. europa.eu For instance, in the synthesis of ring-substituted N-methylcathinone derivatives, a suitably substituted bromopropiophenone is reacted with methylamine. europa.eucij.gob.mx Specifically, the precursor for methylone, 2-bromo-3,4-methylenedioxy-propiophenone, can be prepared by reacting 3,4-methylenedioxypropiophenone with bromine. europa.eucij.gob.mx Similarly, 2-bromo-4'-chloropropiophenone serves as a precursor in the synthesis of various cathinones, including 4-chloro-N,N-dimethylcathinone. caymanchem.com

The reaction mechanisms involved in these syntheses are fundamental to organic chemistry. The oxidation of ephedrine-type precursors involves the conversion of a secondary alcohol to a ketone. The reaction of a bromopropiophenone with an amine is a nucleophilic substitution reaction, where the amine displaces the bromide ion.

Degradation pathways are also a subject of study. For example, research on 4-methylmethcathinone (4-MMC) in an alkaline solution identified degradation products including 1-(4-methylphenyl)-1,2-propanedione (MPPD), 4-methylbenzoic acid (MBA), and N,4-dimethylbenzamide (DMBA). psu.edu The proposed mechanism involves oxidative deamination of 4-MMC to form MPPD, followed by oxidative cleavage to MBA, and subsequent amidation to DMBA. psu.edu

Advanced Analytical Methodologies for N,n Dimethylcathinone Characterization

Chromatographic Techniques for Identification and Separation in Complex Matrices

Chromatographic methods are fundamental in forensic drug analysis for separating individual components from complex mixtures, such as seized drug samples. ojp.govrsc.org These techniques are essential for isolating N,N-Dimethylcathinone from adulterants, cutting agents, and other synthetic cathinones that may be present in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Structural Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely established and powerful technique for the analysis of synthetic cathinones. rsc.orgresearchgate.net In the analysis of this compound, GC provides a unique retention time that aids in its identification. researchgate.net When coupled with a mass spectrometer, the resulting mass spectrum, which shows the fragmentation pattern of the molecule, provides further structural information.

The electron impact (EI) mass spectrum of this compound is characterized by a prominent base peak at m/z 72, which is indicative of the immonium ion formed through alpha-cleavage of the amine. scispace.com The molecular ion is often weak or nearly imperceptible. scispace.com While GC-MS is a cornerstone of forensic analysis, the similar fragmentation patterns among cathinone (B1664624) isomers can sometimes make differentiation challenging based on mass spectra alone. researchgate.netnih.gov For instance, this compound and its structural isomer, N-ethylcathinone, have very close retention times under certain GC conditions. scispace.com However, the mass spectrum of N-ethylcathinone displays an additional significant ion at m/z 44, which helps to distinguish it from this compound. scispace.com

To overcome some of the challenges associated with thermal degradation in the hot injector of the GC, split injection is often preferred over splitless injection, as the shorter residence time helps to prevent decomposition of the analytes. researchgate.net

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Retention Time | ~7.07 min (under specific conditions) | scispace.com |

| Base Peak (m/z) | 72 | scispace.com |

| Molecular Ion | Nearly imperceptible | scispace.com |

| Distinguishing Ion (vs. N-ethylcathinone) | Absence of significant m/z 44 ion | scispace.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) Protocols for Trace Analysis

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), offers a powerful alternative and complementary technique to GC-MS for the analysis of synthetic cathinones. rsc.orgfrontiersin.orgfda.gov.tw These methods are especially valuable for analyzing complex biological matrices and for distinguishing between isomers. frontiersin.orgnih.gov

LC-HRMS allows for the determination of the elemental composition of a molecule through accurate mass measurement of its protonated molecule ([M+H]+). frontiersin.orgnih.gov For example, in the analysis of a related compound, 4'-methyl-N,N-dimethylcathinone (4-MDMC), LC-HRMS identified the protonated molecule at m/z 192.1374. nih.gov This high level of mass accuracy is crucial for confirming the molecular formula and differentiating between compounds with the same nominal mass. researchgate.net

LC-MS/MS methods, often utilizing a "dilute-and-shoot" approach for sample preparation, provide high sensitivity and specificity for the detection and quantification of cathinones in matrices like urine. spectroscopyonline.com Multiple reaction monitoring (MRM) is employed to select specific precursor and product ion transitions for each analyte, enhancing the selectivity of the analysis. fda.gov.twspectroscopyonline.com

Table 2: LC-HRMS Parameters for a Related Cathinone (4-MDMC)

| Parameter | Detail | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) | frontiersin.orgnih.gov |

| Column | C18 reversed-phase | frontiersin.orgnih.govnih.gov |

| Mobile Phase | Acetonitrile and water with formic acid | frontiersin.orgnih.govnih.gov |

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) for Synthetic Cathinone Separation

Ultra-high performance supercritical fluid chromatography (UHPSFC) has emerged as a superior technique for the separation of structurally similar compounds, including positional isomers and stereoisomers of synthetic cathinones. ojp.govchromatographyonline.com This technique often provides better resolution than both GC and reversed-phase ultra-high performance liquid chromatography (UHPLC) for these challenging separations. chromatographyonline.com

Spectroscopic Techniques for Definitive Structural Elucidation

While chromatographic techniques are excellent for separation, spectroscopic methods are indispensable for the definitive structural elucidation of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Resolving Isomeric Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it invaluable for the structural elucidation and differentiation of isomers. researchgate.netscispace.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are used to assign the chemical shifts of the protons and carbons in this compound. researchgate.net

¹H NMR spectra can easily distinguish between this compound and its isomer, N-ethylcathinone. The signals corresponding to the dimethylamino group in this compound are distinct from the signals of the ethylamino group in N-ethylcathinone. scispace.com The analysis is typically performed on the hydrochloride salt of the compound dissolved in deuterium (B1214612) oxide (D₂O). scispace.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Fingerprinting

Infrared (IR) spectroscopy provides a unique "fingerprint" for a molecule based on the vibrations of its chemical bonds. utdallas.edu A solid-state Fourier Transform Infrared (FTIR) spectrum of a purified sample of this compound is distinctive and can be used for its identification. scispace.com The spectrum will show characteristic absorption bands, including a strong carbonyl (C=O) stretch. researchgate.net Gas-phase IR (IRD) spectra, while lacking the fine detail of solid-state spectra, are also distinct and can avoid potential issues with polymorphism. scispace.com FTIR is capable of providing confirmative structural information, with each regioisomer exhibiting a unique pattern, although it requires high sample purity. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. While the UV spectra of cathinone analogs can be similar, they can still be used to distinguish between positional isomers when differences in their absorption maxima (λmax) are present. researchgate.netresearchgate.net For example, different regioisomers of chloro-N,N-dimethylcathinone (CDC) have distinguishable UV spectra. nih.gov

Table 3: Spectroscopic Data for this compound and Related Compounds

| Technique | Key Features for this compound | Reference |

|---|---|---|

| ¹H NMR | Distinct resonances for the dimethylamino group | scispace.com |

| FTIR (Solid State) | Unique "fingerprint" spectrum, characteristic carbonyl stretch | scispace.comresearchgate.net |

| UV-Vis | Can help distinguish positional isomers based on λmax | researchgate.netnih.gov |

Methodologies for Isomer Differentiation in Forensic and Research Laboratories

The differentiation of this compound from its isomers, including positional isomers (where substituents are on different positions of the aromatic ring or alkyl chain) and enantiomers (chiral mirror images), is of paramount importance for legal and scientific accuracy. Standard screening techniques like gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be insufficient for distinguishing between isomers, as they often exhibit similar retention times and mass fragmentation patterns. Current time information in Bangalore, IN.nih.govrsc.org Consequently, a multi-faceted approach employing a combination of advanced analytical techniques is often required for conclusive identification.

Gas chromatography coupled with alternative ionization techniques, such as chemical ionization (GC-CI-MS), has demonstrated superior capability in differentiating cathinone regioisomers. For instance, in the analysis of chloro-N,N-dimethylcathinone (a derivative of this compound), GC-CI-MS provided unique fragmentation patterns for each isomer, facilitating their unambiguous identification. nih.govresearchgate.net Lowering the electron ionization energy in GC-EI-MS has also been explored to generate more informative mass spectra for isomer differentiation. Current time information in Bangalore, IN. Furthermore, the application of chemometric data analysis, such as canonical discriminant analysis (CDA), to GC-EI-MS data has shown promise in distinguishing between closely related cathinone isomers. Current time information in Bangalore, IN.

Liquid chromatography (LC) based methods, particularly when coupled with diode array detection (DAD) or high-resolution mass spectrometry (HRMS), offer another powerful tool for isomer differentiation. LC-DAD can distinguish isomers based on differences in their UV spectra, even if they co-elute chromatographically. nih.govresearchgate.net The combination of LC with electron-activated dissociation (EAD) mass spectrometry is an emerging technique that, when paired with advanced chemometrics, can effectively identify isomeric compounds that might otherwise be indistinguishable. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive method for structural elucidation and isomer differentiation. semanticscholar.org Both one-dimensional and two-dimensional NMR techniques can provide detailed structural information, allowing for the unequivocal identification of positional isomers without the need for reference standards in some cases. semanticscholar.orgmdpi.com For example, proton NMR can clearly distinguish between this compound and its structural isomer N-ethylcathinone based on the distinct resonances of the dimethylamino and ethylamino groups. mdpi.com

The chiral nature of the cathinone backbone necessitates methods for the separation and identification of enantiomers. Chiral separation techniques, such as high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) and capillary electrophoresis (CE) with chiral selectors, are widely employed. researchgate.netqub.ac.uknih.govresearchgate.netscielo.br Direct chiral resolution on CSPs is a common and effective approach for separating the enantiomers of synthetic cathinones. researchgate.netqub.ac.uk Capillary electrophoresis, with the addition of chiral selectors like cyclodextrins to the background electrolyte, provides a reliable method for the enantioseparation of a broad spectrum of cathinone derivatives. researchgate.net

The following table summarizes key research findings on the differentiation of cathinone isomers:

| Methodology | Isomers Differentiated | Key Findings |

| GC-CI-MS | Positional isomers of chloro-N,N-dimethylcathinone (2-CDC, 3-CDC, 4-CDC) | Each regioisomer exhibited a unique fragmentation pattern, allowing for ease of identification even in mixtures. nih.govresearchgate.net |

| LC-DAD | Positional isomers of chloro-N,N-dimethylcathinone and chloroethcathinone | Isomers showed distinguishable UV spectra, enabling differentiation despite partial chromatographic overlap. nih.govresearchgate.net |

| GC-EI-MS with CDA | Positional and constitutional cathinone isomers | Canonical discriminant analysis (CDA) of mass spectral data successfully classified isomers with high accuracy. Current time information in Bangalore, IN. |

| NMR Spectroscopy | N-butyl pentylone (B609909) isomers and diastereomers | One-dimensional and two-dimensional NMR confirmed the presence of diastereomers and enabled the differentiation of isomers. mdpi.com |

| HPLC with Chiral Stationary Phase | Enantiomers of various cathinone derivatives | A CHIRALPAK® AS-H column successfully resolved the enantiomers of 19 out of 24 tested cathinone derivatives in normal phase mode. scielo.br |

| Capillary Electrophoresis (CE) | Enantiomers of 61 cathinone and pyrovalerone derivatives | Using β-cyclodextrin derivatives as chiral selectors, 58 of the 61 tested compounds were successfully resolved into their enantiomers. researchgate.net |

Development of Selective Molecularly Imprinted Polymers (MIPs) for Extraction and Determination

The selective extraction and pre-concentration of this compound and related synthetic cathinones from complex matrices such as urine, wastewater, and seized materials is a critical step for accurate analysis. Molecularly Imprinted Polymers (MIPs) have emerged as highly selective sorbents for this purpose. nih.govrsc.orgnih.gov MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule, in this case, a cathinone derivative. researchgate.net

The synthesis of MIPs typically involves the polymerization of a functional monomer and a cross-linker in the presence of a template molecule. nih.govsemanticscholar.org After polymerization, the template is removed, leaving behind specific binding cavities. For synthetic cathinones, non-covalent interactions, such as hydrogen bonding and electrostatic interactions between the template and the functional monomer, are commonly exploited. nih.govrsc.org Methacrylic acid (MAA) is a frequently used functional monomer, and ethylene (B1197577) glycol dimethacrylate (EGDMA) is a common cross-linker. nih.govqub.ac.uk

While MIPs can be synthesized directly using this compound as the template, a "dummy" imprinting strategy is often employed. nih.gov This involves using a structural analogue of the target analyte as the template to avoid potential issues with template bleeding during analysis. For instance, MIPs have been successfully prepared using 4-methyldimethcathinone (4-MDMC) as a template for the selective extraction of other synthetic cathinones. nih.govrsc.orgresearchgate.net These MIPs have demonstrated high adsorption capacity and selectivity for the target analytes over other structurally similar compounds. nih.govrsc.org

MIPs can be utilized as sorbents in solid-phase extraction (SPE), a technique referred to as molecularly imprinted solid-phase extraction (MISPE). nih.gov This approach allows for the selective clean-up and enrichment of cathinones from complex samples, leading to improved sensitivity and accuracy in subsequent analytical measurements by techniques such as HPLC-MS/MS. nih.govresearchgate.net Magnetic MIPs (MMIPs), which incorporate magnetic nanoparticles, have also been developed to simplify the extraction process, enabling rapid separation of the sorbent from the sample matrix using an external magnetic field. bohrium.com

The development of MIP-based sensors, including electrochemical sensors, offers a promising avenue for the rapid and on-site detection of synthetic cathinones. mdpi.comnih.gov By immobilizing MIPs onto the surface of an electrode, a highly selective and sensitive sensing platform can be fabricated.

The table below highlights significant research on the development of MIPs for synthetic cathinones:

| MIP System | Template Molecule | Application | Key Findings |

| Precipitation Polymerization MIP | 4-Methyldimethcathinone (4-MDMC) | Extraction and determination of synthetic cathinones | Exhibited prominent adsorption capacity and selectivity for 4-MDMC over other psychoactive substances. Successfully applied to the removal of 4-MDMC from urine samples. nih.govrsc.org |

| Dummy MIP-SPE | Cathinone analogue | Selective extraction of five common synthetic cathinones from wastewater, urine, and cocktails | Showed better clean-up ability and higher recoveries compared to commercial SPE sorbents. nih.gov |

| Magnetic MIP (MMIP)-MSPE | Methcathinone (B1676376) | Specific enrichment of methcathinone from wastewater | The MMIPs demonstrated high adsorption capacity, good selectivity, and allowed for rapid separation. The method achieved a low limit of detection when coupled with LC-MS/MS. bohrium.com |

| MIP-based Electrochemical Sensor | 4-Methylethcathinone (4-MEC) | Electrochemical detection of synthetic cathinones | The sensor, based on a graphene oxide-MIP nanocomposite, showed high selectivity and a low detection limit for 4-MEC. mdpi.com |

| MIP-µ-SPE | Ethylone and 3-Methylmethcathinone (3-MMC) | Extraction of synthetic cathinones from urine | The micro-solid-phase extraction device with MIPs provided simple, selective, and effective extraction for analysis by HPLC-MS/MS. researchgate.net |

Pharmacological Mechanisms of Action: Pre Clinical Investigations

N,N-Dimethylcathinone Interactions with Monoamine Neurotransmitter Systems

This compound primarily functions as an inhibitor of monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. mdpi.comresearchgate.net Its action is similar to that of cocaine, blocking these transporters and thereby increasing the extracellular concentrations of these key neurotransmitters. researchgate.netmdpi.com Unlike substances such as amphetamine, this compound is generally considered a non-releasing inhibitor. nih.gov

Pre-clinical assays show that this compound is an inhibitor of the dopamine transporter (DAT). nih.govufmg.br By blocking DAT, it prevents the reuptake of dopamine, leading to elevated levels of this neurotransmitter in the synapse. This mechanism is a hallmark of many psychostimulant compounds and is central to their effects. Studies have identified it as a weak inhibitor at DAT. mdpi.com

This compound is a potent inhibitor of the norepinephrine transporter (NET). nih.govufmg.br Its inhibitory action at NET is a significant component of its pharmacological profile. All cathinones studied in relevant research have been shown to be potent inhibitors of norepinephrine uptake. nih.gov this compound, specifically, has been characterized as a weak inhibitor at NET. mdpi.com

Compared to its effects on DAT and NET, this compound's interaction with the serotonin transporter (SERT) is considerably weaker. Research indicates that it has a low potency for inhibiting serotonin reuptake. nih.gov This selectivity for catecholamine transporters (DAT and NET) over the serotonin transporter is a defining characteristic of its pharmacological action.

Receptor Binding Affinities and Substrate Properties in In Vitro Models (e.g., HEK 293 cells)

In vitro studies using human embryonic kidney (HEK) 293 cells that express human monoamine transporters are a standard pre-clinical method for characterizing the pharmacological profile of psychoactive compounds. nih.govnih.govresearchgate.net These assays measure a compound's ability to inhibit the uptake of radiolabeled monoamines, providing IC50 values that quantify their potency.

This compound has been identified as a non-releasing norepinephrine and dopamine uptake inhibitor. nih.gov This distinguishes it from other cathinones like mephedrone (B570743), which act as substrates for monoamine transporters and promote neurotransmitter release. researchgate.net Furthermore, studies show that this compound does not exhibit relevant binding to a range of other monoamine receptors, indicating a specific action on the transporters. nih.gov

Table 1: Monoamine Transporter Inhibition by this compound

| Transporter | IC50 (nM) |

|---|---|

| Dopamine (DAT) | 7,710 |

| Norepinephrine (NET) | 5,113 |

| Serotonin (SERT) | >10,000 |

Data sourced from in vitro studies using HEK 293 cells expressing human monoamine transporters.

Comparative Pharmacological Efficacy with Reference Psychostimulants in Pre-clinical Assays

In pre-clinical evaluations, the pharmacological profile of this compound is often compared to well-understood psychostimulants like cocaine and methamphetamine to contextualize its effects. mdpi.com

This compound's mechanism as a non-releasing reuptake inhibitor at DAT and NET aligns it more closely with cocaine than with methamphetamine. researchgate.netmdpi.com Methamphetamine and its analogs primarily act as potent releasing agents of dopamine and norepinephrine. nih.gov In contrast, this compound, like cocaine, primarily blocks the reuptake of these neurotransmitters without inducing their release. nih.govnih.gov However, it is considered a weak inhibitor compared to other potent pyrovalerone cathinones. mdpi.com Racemic dimethylcathinone has been found to be approximately equipotent with racemic cathinone (B1664624) and racemic amphetamine. scispace.com

Table 2: Comparative Monoamine Transporter Inhibition (IC50, nM)

| Compound | DAT (IC50 nM) | NET (IC50 nM) | SERT (IC50 nM) |

|---|---|---|---|

| This compound | 7,710 | 5,113 | >10,000 |

| Cocaine | 238 - 440 | 307 - 520 | 2,010 - 3,100 |

| Methamphetamine | 41 - 1,200 | 34 - 1,000 | 1,770 - 10,000 |

| Mephedrone (4-MMC) | 1,500 - 4,929 | 470 - 1,291 | 2,210 - 5,344 |

Note: Values are compiled from multiple pre-clinical studies and represent a range of findings.

Enantiomeric Specificity in Pharmacological Activity and Monoamine Transporter Interaction

Like many cathinone derivatives, this compound is a chiral compound, existing as two enantiomers: (S)- and (R)-N,N-Dimethylcathinone. mdpi.com Pre-clinical research has demonstrated that there is a stereospecificity to its pharmacological actions, with one enantiomer being more potent than the other.

Metabolic Pathways and Biotransformation Research

Elucidation of Phase I Metabolic Reactions of N,N-Dimethylcathinone and its Analogs

Phase I metabolism of this compound and its structurally related compounds is characterized by several key oxidative and reductive reactions. These transformations are primarily mediated by cytochrome P450 (CYP) enzymes and lead to the formation of various active or inactive metabolites. mdpi.com The most common pathways include N-demethylation, reduction of the β-keto group, and hydroxylation of different parts of the molecule. uzh.chacs.org

N-demethylation is a prominent metabolic pathway for N,N-dimethylated cathinones. acs.org This process involves the removal of one or both methyl groups from the nitrogen atom. Research has shown that this compound (also known as metamfepramone) is metabolized to methcathinone (B1676376). wikipedia.org

Studies on analogs further confirm the significance of this pathway:

4'-methyl-N,N-dimethylcathinone (4-MDMC) undergoes demethylation to produce the controlled substance mephedrone (B570743) (4-MMC), indicating that 4-MDMC can act as a prodrug. nih.govnih.govnih.gov

4′-methyl-N,N-dimethylpentedrone (4-MDMP) metabolism shows N-demethylation to its corresponding N-demethylated metabolite, 4-methylpentedrone (B3026277) (4-MPD). acs.orgnih.gov This metabolite can undergo further N-demethylation. nih.gov

4-chloro-N,N-dimethylcathinone (4-CDC) , studied in a zebrafish model, was found to form both an N-dealkylated (nor-metabolite) and an N,N-bis-dealkylated (bis-nor-metabolite). d-nb.infospringermedizin.de

For 3,4-Dimethylmethcathinone (3,4-DMMC) , N-demethylation is one of the identified metabolic reactions. scispace.com

This enzymatic removal of the N-alkyl groups is a common transformation for substituted amines, often initiated by hydroxylation of the N-alkyl substituent. nih.gov

Two other major Phase I reactions are the reduction of the β-ketone and hydroxylation at various positions. uzh.chacs.org

Carbonyl Reduction: The reduction of the β-keto group to a hydroxyl group is a frequent metabolic transformation for cathinones. acs.orgnih.gov This reaction converts the cathinone (B1664624) into an aminoalcohol metabolite. researchgate.net For instance, this compound is metabolized to N-methylpseudoephedrine. wikipedia.org This pathway is also observed for numerous analogs, including 4-MDMP, 4-CDC, 3-CMC, and 4-CMC. nih.govd-nb.infospringermedizin.de The reduction of the carbonyl group can significantly decrease the biological activity of the compound. acs.org

Hydroxylation: Hydroxylation can occur on the alkyl side chain or the aromatic ring. acs.orgnih.gov

For the analog 4-MDMP, hydroxylation has been observed at the alkyl chains. nih.gov

In the case of 4-MDMC, its demethylated product, 4-MMC, is subsequently hydroxylated. nih.gov While some studies suggest hydroxylation occurs at the C3 position, others propose it is more likely to be at the N-methyl substituent. nih.gov

Research on 4-MEAP, an isomer of the N,N-dimethyl cathinone 4-MDMP, showed hydroxylation of the alkyl chain. nih.gov

Beyond the primary pathways, other oxidative reactions contribute to the metabolism of the cathinone structure. For the this compound analog 4-MDMP, studies have identified the oxidation of an aromatic hydroxymethyl substituent, which results in the formation of a carboxylic acid derivative. nih.gov Similarly, the metabolite of 4-MPD (itself a metabolite of 4-MDMP) can undergo 4'-methyl hydroxylation followed by further oxidation to a carboxylic acid. semanticscholar.org

Characterization of Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I transformations, the resulting metabolites often undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. unodc.org For this compound and its analogs, glucuronidation is the most predominantly identified Phase II pathway. nih.govnih.gov

In vitro studies using human liver microsomes have demonstrated that metabolites formed from the reduction of the β-keto group are conjugated with glucuronic acid. nih.govresearchgate.net For 4-MDMC, a Phase II metabolite was identified as a glucuronide conjugate of the hydroxylated form of its N-demethylated product (4-MMC). nih.gov Similarly, for the analog 4-MPD, a glucuronide conjugate was the only Phase II metabolite identified in one study. semanticscholar.org No sulfated metabolites have been prominently reported in the reviewed literature for these specific compounds.

Identification and Profiling of Metabolites in In Vitro Systems and Animal Models

The identification of metabolites has been accomplished using various analytical models, with human liver microsomes (HLM) and rat liver microsomes (RLM) being common in vitro systems. nih.govresearchgate.net The zebrafish has also been employed as a useful in vivo model to study the metabolism of cathinones. d-nb.infospringermedizin.de These models, coupled with high-resolution mass spectrometry, have enabled the profiling of numerous metabolites. nih.govnih.govd-nb.info

For example, in HLM incubations, 4-MDMC was shown to be a prodrug of mephedrone (4-MMC). nih.govnih.gov The zebrafish model demonstrated that 4-chloro-N,N-dimethylcathinone (4-CDC) is transformed into N-dealkylated, N,N-bis-dealkylated, and reduced metabolites. d-nb.infospringermedizin.de

Below is a table summarizing the identified metabolites for this compound and selected analogs in different experimental systems.

| Parent Compound | Experimental System | Identified Phase I Metabolites | Identified Phase II Metabolites | Reference(s) |

| This compound | Human | Methcathinone, N-methylpseudoephedrine | Not specified | wikipedia.org |

| 4'-methyl-N,N-dimethylcathinone (4-MDMC) | HLM, RLM | Mephedrone (4-MMC), Hydroxylated 4-MMC | Glucuronide of hydroxylated 4-MMC | nih.gov |

| 4-chloro-N,N-dimethylcathinone (4-CDC) | Zebrafish | Reduced metabolite, N-dealkylated metabolite, N,N-bis-dealkylated metabolite | Not reported | d-nb.infospringermedizin.de |

| 4′-methyl-N,N-dimethylpentedrone (4-MDMP) | HLM | Keto-reduced metabolite, Hydroxylated metabolites, N-demethylated metabolite (4-MPD), Carboxylic acid metabolite | Glucuronide of keto-reduced metabolite | nih.gov |

| 3,4-Dimethylmethcathinone (3,4-DMMC) | Not specified | N-demethylated, reduced, hydroxylated, and oxidized metabolites | Not specified | scispace.com |

Studies on In Vitro Metabolic Stability and Enzyme Kinetics

The metabolic stability of a compound provides a measure of its susceptibility to biotransformation. researchgate.net In vitro studies using HLM are employed to determine pharmacokinetic parameters like half-life (t1/2) and intrinsic clearance (CLint), which help classify compounds based on how quickly they are metabolized. nih.govresearchgate.net

Research on this compound analogs has provided insights into their metabolic stability:

4-MDMB (4-methyl-N,N-dimethylbufedrone) , an N,N-dimethyl isomer, was categorized as a high clearance compound. researchgate.net

4-MDMP (4′-methyl-N,N-dimethylpentedrone) was classified as an intermediate clearance compound. researchgate.net

This data suggests that metabolites may be crucial biomarkers for detecting intake, as the parent compounds are cleared from the system at varying rates. researchgate.net A study on 3-methylmethcathinone in pigs found it had a short half-life of 50 minutes and an oral bioavailability of only 7%. wikipedia.org

The table below presents in vitro pharmacokinetic data for some this compound analogs.

| Compound | System | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) | Classification | Reference(s) |

| 4-MDMP | HLM | 37.8 ± 3.4 | 51.9 ± 4.7 | Intermediate Clearance | nih.gov |

| 4-MDMB | HLM | 11.2 ± 0.6 | 175.7 ± 9.6 | High Clearance | nih.gov |

Structure Activity Relationship Sar and Computational Modeling

Correlating Structural Features with Receptor and Transporter Affinity/Activity

N,N-Dimethylcathinone's interaction with monoamine transporters—specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—is a key determinant of its pharmacological profile. Research indicates that this compound functions as a non-releasing uptake inhibitor at the norepinephrine and dopamine transporters. nih.gov This mechanism is distinct from other cathinone (B1664624) derivatives that may act as releasing agents. nih.gov

The N,N-dimethylation of the cathinone backbone significantly influences its activity. This structural feature results in a retention of amphetamine-like stimulus action, though with approximately half the potency of its counterpart, methcathinone (B1676376). nih.gov Studies have shown that this compound is a potent inhibitor of norepinephrine uptake. nih.gov

Interactive Data Table: Monoamine Transporter Inhibition Profile of this compound and Related Compounds

| Compound | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) |

| This compound | 43 | 1,100 | >10,000 |

| Methcathinone | 78 | 240 | 3,300 |

| Pentedrone | 30 | 430 | >10,000 |

Data sourced from Simmler et al. (2014).

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. While specific QSAR models exclusively for this compound are not extensively detailed in the available literature, the broader class of synthetic cathinones has been the subject of such predictive modeling. nih.gov

For the broader class of cathinones, QSAR models have been developed to predict their inhibitory activity at monoamine transporters. These models are instrumental in understanding how different structural modifications can affect a compound's potency and selectivity. nih.gov The development of robust QSAR models relies on high-quality pharmacological data from a diverse set of ligands. nih.gov These models are then validated to ensure their predictive power for new, untested compounds.

Influence of Substituent Modifications on Monoamine Transporter Selectivity

Modifications to the chemical structure of cathinones can have a profound impact on their selectivity for the different monoamine transporters. nih.gov For example, N-alkylation, such as the N,N-dimethylation in this compound, is a key structural feature that influences activity. nih.gov While N,N-dimethylation retains some stimulant-like properties, bulkier substituents on the terminal amine of the cathinone structure tend to decrease potency. nih.gov

A systematic study of monosubstituted methcathinone analogs revealed that the position of the substituent on the phenyl ring significantly affects potency and selectivity. nih.gov Generally, 2-substituted analogs were found to be less potent than 3- or 4-substituted analogs. nih.gov

Stereochemical Determinants in Structure-Activity Relationships

Stereochemistry plays a crucial role in the biological activity of cathinone derivatives. For this compound, the S(-)-isomer has been shown to be more potent than the racemic mixture. nih.gov This indicates that the spatial arrangement of the atoms within the molecule is a critical factor for its interaction with biological targets. This stereoselectivity is a common feature among cathinones, where one enantiomer typically exhibits greater activity than the other.

Regulatory Science and Policy Implications for Academic Research

Evolution of International and National Legislative Frameworks Governing Synthetic Cathinones

The global response to the rise of synthetic cathinones has been characterized by a dynamic interplay between the introduction of new substances and the adaptation of legal frameworks to control them. Initially, many of these compounds, including early synthetic cathinones, were not controlled by international drug conventions, allowing them to be sold as 'legal' alternatives to illicit drugs. nih.gov

At the international level, the United Nations Office on Drugs and Crime (UNODC) has been central to monitoring and recommending the scheduling of new psychoactive substances (NPS). umd.edu For the first time in the middle of 2012, the number of NPS reported (251) surpassed the number of substances under international control (234). unodc.org This prompted a more agile response, with several synthetic cathinones being placed under international control in subsequent years. For instance, 4-Methylmethcathinone (mephedrone) was scheduled in 2015, followed by N-ethylhexedrone and 3-chloromethcathinone (B1649792) in 2020, and Eutylone in 2022. unodc.org

Nationally, countries have adopted various legislative strategies. In the United States, the Controlled Substances Act (CSA) is the primary mechanism for drug control. nih.gov The Drug Enforcement Administration (DEA) has used its authority to temporarily and permanently schedule numerous synthetic cathinones. For example, in 2011, mephedrone (B570743), methylone, and MDPV were temporarily placed into Schedule I, a category for drugs with a high potential for abuse and no currently accepted medical use. nih.govfederalregister.gov This was followed by the permanent scheduling of these and other synthetic cathinones. nih.govfederalregister.gov The process involves a comprehensive eight-factor analysis conducted by the Department of Health and Human Services (HHS), which considers the substance's abuse potential, pharmacology, and public health risks. nih.govresearchgate.net

In the United Kingdom, a significant legislative development was the introduction of a generic definition for synthetic cathinones under the Misuse of Drugs Act 1971. www.gov.uk This "generic text" approach aims to control a whole class of compounds based on their core chemical structure, thereby preemptively banning new analogs. This has been largely successful in capturing most synthetic cathinones that have appeared on the international market. www.gov.uk Similarly, the Psychoactive Substances Act of 2016 was enacted to provide a blanket ban on the production, supply, and importation of any substance intended for human consumption that is capable of producing a psychoactive effect.

The European Union has also established a robust framework for responding to NPS. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) operates an Early Warning System (EWS) to identify and assess the risks of new substances. europa.eunih.gov This system facilitates the exchange of information among member states and can lead to EU-wide control measures. nih.gov

The following table provides a timeline of key legislative actions related to synthetic cathinones:

| Year | Jurisdiction | Legislative Action | Key Substances Covered |

| 2010 | United Kingdom | Controlled synthetic cathinones as Class B substances using a generic definition. | Mephedrone, Methylone, MDPV and related compounds |

| 2011 | United States | Temporarily placed three synthetic cathinones into Schedule I of the CSA. nih.govfederalregister.gov | Mephedrone, Methylone, MDPV |

| 2015 | International (UN) | 4-Methylmethcathinone (mephedrone) placed under international control. unodc.org | Mephedrone |

| 2016 | United Kingdom | Enacted the Psychoactive Substances Act, creating a blanket ban on NPS. | All psychoactive substances not specifically exempted |

| 2017 | United States | Permanently placed ten synthetic cathinones into Schedule I of the CSA. nih.govfederalregister.gov | Butylone, Pentedrone, Pentylone (B609909), α-PVP, and others |

| 2020 | International (UN) | N-ethylhexedrone and 3-chloromethcathinone placed under international control. unodc.org | N-ethylhexedrone, 3-chloromethcathinone |

| 2022 | International (UN) | Eutylone placed under international control. unodc.org | Eutylone |

Challenges in Regulatory Control Posed by Continuous Structural Modifications of N,N-Dimethylcathinone Analogs

A primary challenge for regulatory bodies is the constant chemical modification of synthetic cathinones by clandestine chemists to circumvent existing laws. nih.gov As soon as a specific compound is controlled, new, structurally similar analogs appear on the market. These so-called "designer drugs" are created by making slight alterations to the molecule, such as adding or changing substituent groups on the aromatic ring or the nitrogen atom.

This "cat-and-mouse" game poses several difficulties for regulatory control:

Lag Time in Identification and Scheduling: There is an inherent delay between the emergence of a new analog, its identification by law enforcement and forensic laboratories, the assessment of its potential harms, and the implementation of legislative controls.

Resource-Intensive Process: The scientific and legal processes required to schedule each new substance individually are time-consuming and resource-intensive.

Lack of Toxicological Data: New analogs often appear on the market with little to no information about their pharmacological and toxicological effects, posing a significant risk to public health. nih.govdrugsandalcohol.ie

The use of generic or analogue legislation, as seen in the UK, is one strategy to address this challenge. www.gov.uk However, even these broader legislative tools can be tested by novel chemical modifications that may fall outside the scope of the legal definitions.

The rapid evolution of the synthetic cathinone (B1664624) market is evident in the numbers monitored by organizations like the EMCDDA. By the end of 2021, the EMCDDA was monitoring 162 different synthetic cathinones, making them the second-largest category of NPS under surveillance. www.gov.uk This highlights the scale of the challenge faced by regulators in keeping pace with the ever-changing landscape of these substances.

The Role of Pre-clinical Research Findings in Informing Legislative Decisions and Public Health Policy

Pre-clinical research plays a vital, albeit often challenging, role in informing legislative decisions and public health policy regarding synthetic cathinones. Initially, much of the knowledge about the harms of these substances was derived from hospital emergency room reports and anecdotal evidence from online user forums. nih.gov However, robust scientific data from pre-clinical studies are essential for a comprehensive risk assessment.

Pre-clinical studies, utilizing both in vitro and in vivo models, provide crucial information on:

Pharmacological Mechanisms: Research helps to elucidate how synthetic cathinones interact with neurotransmitter systems in the brain, such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. This information is critical for understanding their stimulant and psychoactive effects.

Abuse Liability: Animal models are used to assess the rewarding and reinforcing properties of these substances, which is a key factor in determining their potential for abuse and dependence.

Toxicological Profiles: Pre-clinical studies can identify potential organ toxicity, neurotoxicity, and other adverse health effects associated with both acute and chronic exposure. nih.gov These findings are essential for public health warnings and clinical management of intoxications.

In the United States, the eight-factor analysis conducted by the HHS as part of the scheduling process explicitly relies on scientific and medical evaluation, which includes data from pre-clinical research. nih.gov This evidence-based approach ensures that legislative decisions are grounded in scientific understanding of a substance's risks.

However, the rapid emergence of new analogs presents a significant challenge for pre-clinical researchers. By the time a comprehensive pre-clinical profile of one substance is developed, several new, unstudied analogs may have already appeared on the market. This necessitates a proactive and adaptive approach to research, including the development of rapid screening methods and predictive models to assess the potential risks of new compounds.

Global Monitoring Systems and the Facilitation of International Academic Collaboration in NPS Research

In response to the global nature of the NPS phenomenon, several international monitoring systems have been established to facilitate the rapid exchange of information and foster collaboration.

The UNODC's Early Warning Advisory (EWA) on NPS , launched in 2013, serves as a global hub for information on these substances. unodc.org It monitors, analyzes, and reports on emerging trends, providing a basis for evidence-based policy responses. unodc.org The EWA collects data from a wide range of sources, including forensic laboratories, law enforcement, and national early warning systems. umd.edu

The European Union's Early Warning System (EWS) , operated by the EMCDDA and Europol, is a well-established regional monitoring system. europa.eu It provides a mechanism for the rapid exchange of information on the emergence of new substances, their use, and associated harms among EU member states. This system is crucial for triggering risk assessments and implementing EU-wide control measures. nih.gov

These global and regional monitoring systems are vital for:

Early Detection: Identifying new substances as they appear in different parts of the world.

Trend Analysis: Understanding the dynamics of the NPS market, including shifts in the popularity and availability of different substances.

Information Sharing: Disseminating analytical data, toxicological information, and legislative responses to a global network of forensic scientists, healthcare professionals, and policymakers.

Furthermore, these platforms facilitate international academic collaboration in NPS research. The global nature of the problem necessitates a coordinated research effort. International collaborations allow researchers to:

Share Samples and Data: Access to analytical standards and biological samples from different regions is crucial for research.

Combine Expertise: Bringing together researchers with diverse expertise in chemistry, pharmacology, toxicology, and public health can accelerate the understanding of these new substances.

Conduct Cross-National Studies: Comparing trends in use, harms, and policy responses across different countries can provide valuable insights for developing effective interventions.

Programs like the National Science Foundation's Partnerships for International Research and Education (PIRE) aim to catalyze a higher level of international engagement in the U.S. science and engineering community, which is essential for addressing critical global problems like the NPS phenomenon. iusstf.org Such collaborations are not only beneficial for scientific advancement but also for building a global consensus on the most effective strategies to mitigate the public health threats posed by synthetic cathinones and other NPS.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N,N-Dimethylcathinone, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves reductive amination of propiophenone derivatives with dimethylamine under acidic conditions. For instance, Dal Cason et al. (1997) optimized the reaction using HCl in ethanol, achieving >85% purity after recrystallization. Critical parameters include temperature control (60–70°C) and stoichiometric ratios of dimethylamine to ketone intermediates to minimize byproducts like N-ethyl analogs .

- Validation : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by melting point, FT-IR, and NMR are essential. Cross-validation with GC-MS (electron ionization mode, m/z 177 [M+H]⁺) ensures structural fidelity .

Q. Which analytical techniques are most reliable for distinguishing this compound from structurally similar cathinones?

- Methodology : Use hyphenated techniques like GC-MS (70 eV EI, DB-5MS column) and LC-HRMS (Q-TOF, ESI+) for unambiguous identification. Camilleri et al. (2010) resolved positional isomers (e.g., 4-methylmethcathinone) via retention time shifts and fragment ion patterns (e.g., m/z 58 [C₃H₈N]⁺ for dimethylamino groups) .

- Cross-Validation : Compare spectral libraries (NIST, Cayman Chemical) and employ principal component analysis (PCA) for multivariate discrimination of closely related analogs .

Q. How do structural modifications (e.g., halogenation, methoxy substitution) affect this compound's pharmacological activity?

- Methodology : Conduct structure-activity relationship (SAR) studies using in vitro monoamine transporter assays. For example, 4-Methoxy-N,N-dimethylcathinone exhibits potent norepinephrine reuptake inhibition (IC₅₀ < 1 µM) due to enhanced lipophilicity and π-π stacking with transporter proteins .

- Data Interpretation : Compare binding affinities (Kᵢ values) via radioligand displacement assays (³H-dopamine/³H-norepinephrine) to quantify selectivity .

Advanced Research Questions

Q. How can zebrafish models (ZWT) replicate human metabolic pathways of this compound?

- Experimental Design : Expose adult zebrafish to 1–10 µM this compound in water for 24–72 hours. Collect metabolites via solid-phase extraction (SPE) and analyze using UPLC-QqQ-MS/MS. The ZWT model replicates Phase I (oxidation, N-demethylation) and Phase II (glucuronidation) metabolism due to conserved CYP450 enzymes .

- Limitations : Quantify interspecies differences using human liver microsomes (HLM) to validate zebrafish-derived metabolite profiles .

Q. How to resolve contradictions in analytical data when differentiating this compound from its enantiomers?

- Methodology : Employ chiral chromatography (Chiralpak IA-3 column, hexane/isopropanol with 0.1% diethylamine) to separate enantiomers. McDermott et al. (2011) achieved baseline separation (Rₛ > 1.5) for cathinone analogs using polar organic mode .

- Contradiction Analysis : If conflicting retention times arise, validate with vibrational circular dichroism (VCD) or X-ray crystallography to confirm absolute configuration .

Q. What in vitro models best elucidate the neuropharmacological mechanisms of this compound?

- Methodology : Use HEK-293 cells transfected with human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters. Measure uptake inhibition via fluorescent substrates (e.g., ASP⁺) and voltage-sensitive dyes to assess membrane depolarization .

- Advanced Metrics : Apply patch-clamp electrophysiology to quantify ion channel modulation (e.g., Kv7.2/7.3) linked to cardiotoxicity .

Q. How does this compound's stability vary under different storage conditions?

- Experimental Design : Store samples at -20°C (powder) or -80°C (solution in methanol) and monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS/MS quantifies degradation products (e.g., oxidized or hydrolyzed analogs) .

- Best Practices : Use amber vials under inert gas (N₂) to prevent photolytic and oxidative degradation .

Q. What computational strategies predict the environmental impact of this compound metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.